molecular formula C34H47N9O11 B606439 Bz-IEGR-pNA (acetate) CAS No. 1325307-57-0

Bz-IEGR-pNA (acetate)

Cat. No.: B606439
CAS No.: 1325307-57-0
M. Wt: 757.8
InChI Key: ITXQNZUGLZNGBM-PJSBSAQXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) involves the stepwise assembly of the peptide sequence followed by the attachment of the p-nitroanilide group. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids. After the peptide chain is assembled, the p-nitroanilide group is introduced through a coupling reaction .

Industrial Production Methods

Industrial production of benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) primarily undergoes hydrolysis reactions when interacting with Factor Xa. The enzyme cleaves the peptide bond between the arginine and p-nitroanilide groups, releasing p-nitroanilide .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in an aqueous buffer solution at a physiological pH. Factor Xa is the primary reagent used to catalyze the cleavage of the peptide bond .

Major Products Formed

The major product formed from the hydrolysis reaction is p-nitroanilide, which can be detected and quantified using colorimetric methods .

Scientific Research Applications

Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) is widely used in scientific research as a substrate for studying the activity of Factor Xa. Its applications include:

Properties

IUPAC Name

acetic acid;(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N9O9.C2H4O2/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;1-2(3)4/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H3,(H,3,4)/t19-,23-,24-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXQNZUGLZNGBM-PJSBSAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bz-IEGR-pNA (acetate)
Reactant of Route 2
Bz-IEGR-pNA (acetate)
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Bz-IEGR-pNA (acetate)
Reactant of Route 4
Bz-IEGR-pNA (acetate)
Reactant of Route 5
Bz-IEGR-pNA (acetate)
Reactant of Route 6
Bz-IEGR-pNA (acetate)

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